N-[(2-butyl-1H-imidazol-4-yl)methyl]-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethanamine
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Overview
Description
[(2-BUTYL-1H-IMIDAZOL-4-YL)METHYL][2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE is a complex organic compound that features both imidazole and indole moieties. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The imidazole ring is a five-membered ring containing two nitrogen atoms, while the indole ring is a fused ring system consisting of a benzene ring fused to a pyrrole ring. The combination of these two structures in a single molecule suggests potential for diverse biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-BUTYL-1H-IMIDAZOL-4-YL)METHYL][2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE involves multiple steps, typically starting with the preparation of the imidazole and indole precursors. The imidazole ring can be synthesized through various methods, including the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde . The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of these synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
[(2-BUTYL-1H-IMIDAZOL-4-YL)METHYL][2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon for hydrogenation reactions) .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of [(2-BUTYL-1H-IMIDAZOL-4-YL)METHYL][2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE likely involves interactions with various molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand for metal ions, while the indole ring can interact with aromatic amino acids in proteins . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid containing an imidazole ring.
Tryptophan: An amino acid containing an indole ring.
Omeprazole: A drug containing an imidazole ring used to reduce stomach acid.
Serotonin: A neurotransmitter containing an indole ring.
Uniqueness
[(2-BUTYL-1H-IMIDAZOL-4-YL)METHYL][2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE is unique due to the combination of both imidazole and indole rings in a single molecule, which may confer a broader range of biological activities and applications compared to compounds containing only one of these rings .
Properties
Molecular Formula |
C20H28N4O |
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Molecular Weight |
340.5 g/mol |
IUPAC Name |
N-[(2-butyl-1H-imidazol-5-yl)methyl]-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C20H28N4O/c1-4-5-6-20-22-13-15(24-20)12-21-10-9-17-14(2)23-19-8-7-16(25-3)11-18(17)19/h7-8,11,13,21,23H,4-6,9-10,12H2,1-3H3,(H,22,24) |
InChI Key |
ZEPRNNGNJWIWFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC=C(N1)CNCCC2=C(NC3=C2C=C(C=C3)OC)C |
Origin of Product |
United States |
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